![molecular formula C15H20N4O2 B2762432 2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide CAS No. 927587-17-5](/img/structure/B2762432.png)
2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide” is a monocarboxylic acid amide . It is obtained by the formal condensation of the carboxy group of 2- (2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile .
Synthesis Analysis
The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 3-methylbutan-2-yl group . The compound has a net charge of 0, an average mass of 329.22200, and a monoisotopic mass of 328.07453 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a formula of C15H18Cl2N2O2 . It is a type of aromatic ether, dichlorobenzene, monocarboxylic acid amide, and nitrile .Wissenschaftliche Forschungsanwendungen
Colorimetric Sensing of Fluoride Anions
A study on benzamide derivatives, including those with cyano groups, explored their application in the colorimetric sensing of fluoride anions. These compounds, through direct acylation reactions, exhibited a drastic color transition in response to fluoride anion in solutions, demonstrating their utility in naked-eye detection of fluoride ions. This colorimetric sensing behavior suggests potential applications in environmental monitoring and healthcare diagnostics (Younes et al., 2020).
Melanoma Cytotoxicity
Benzamide derivatives have also been identified for their cytotoxicity against melanoma cells. Specifically, alkylating benzamides conjugated with cytostatics showed promising results in targeted drug delivery for melanoma therapy. These studies highlight the potential of benzamide derivatives in the development of novel therapeutic agents for treating melanoma, a type of skin cancer (Wolf et al., 2004).
Asymmetric Synthesis
The asymmetric hydrogenation of benzamidomethyl compounds catalyzed by cationic binap–ruthenium(II) complexes has been explored for the synthesis of β-lactam antibiotics. This method offers a high degree of diastereoselectivity and enantioselectivity, providing a useful approach for the synthesis of chiral pharmaceutical compounds (Mashima et al., 1991).
Protein Interaction Studies
The interaction of carboxamide derivatives with proteins has been studied using ultrasonic interferometer techniques. These studies offer insights into the binding effects of these compounds with proteins, which is crucial for drug design and the development of therapeutic agents (Thakare et al., 2018).
Eigenschaften
IUPAC Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10(2)15(3,9-16)19-13(20)8-18-12-7-5-4-6-11(12)14(17)21/h4-7,10,18H,8H2,1-3H3,(H2,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMTXUONLUPEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.